molecular formula C8H12Cl9NO B13384185 5-(chloromethyl)-1,3-oxazole;dichloromethane

5-(chloromethyl)-1,3-oxazole;dichloromethane

Cat. No.: B13384185
M. Wt: 457.3 g/mol
InChI Key: KWVBHSFOAIXEMZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-oxazole is a heterocyclic aromatic compound featuring a five-membered oxazole ring with a chloromethyl (-CH2Cl) substituent. Its molecular formula is C4H4ClNO (molecular weight: 117.53 g/mol). This compound is frequently utilized as an intermediate in pharmaceutical synthesis due to its reactive chloromethyl group, which enables nucleophilic substitution reactions .

Dichloromethane (DCM), with the formula CH2Cl2 (molecular weight: 84.93 g/mol), is a volatile, non-flammable chlorinated solvent. It is widely used in organic synthesis for its ability to dissolve polar and non-polar compounds and its relatively low boiling point (39.6°C) .

Properties

Molecular Formula

C8H12Cl9NO

Molecular Weight

457.3 g/mol

IUPAC Name

5-(chloromethyl)-1,3-oxazole;dichloromethane

InChI

InChI=1S/C4H4ClNO.4CH2Cl2/c5-1-4-2-6-3-7-4;4*2-1-3/h2-3H,1H2;4*1H2

InChI Key

KWVBHSFOAIXEMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)CCl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(Chloromethyl)-1,3-oxazole

General Synthetic Strategies

The synthesis of 5-(chloromethyl)-1,3-oxazole derivatives generally involves the construction of the oxazole ring followed by chloromethylation or direct introduction of the chloromethyl group during ring formation. Common approaches include:

  • Cyclization of appropriate precursors such as α-haloketones and amides (Bredereck reaction).
  • Cycloisomerization of propargylic amides.
  • Use of phosphoryl chloride or thionyl chloride for ring closure and chlorination.
  • Halogenation of methyl-substituted oxazoles.

Specific Synthetic Routes

Halomethylation of 5-Methyl-1,3-oxazole

Another route starts with 5-methyl-1,3-oxazole, which undergoes halomethylation using reagents like phosphorus oxychloride or thionyl chloride. This reaction replaces the methyl group with a chloromethyl substituent.

  • Reaction conditions: Typically performed in dichloromethane or similar solvents at temperatures ranging from room temperature to reflux.
  • Reaction time: From 2 hours up to 24 hours depending on reagent concentration and temperature.
  • This method is often used in industrial scale syntheses due to its robustness and reproducibility.
Cycloisomerization of Propargylic Amides

Recent advances include the use of cycloisomerization reactions catalyzed by iodine or Lewis acids to form polysubstituted oxazoles, including 5-substituted derivatives. These reactions proceed under mild conditions and can be adapted to introduce chloromethyl groups via subsequent halogenation steps.

  • Catalysts: Iodine, potassium carbonate in DMF at 80°C.
  • Advantages: High efficiency, mild conditions, and environmentally friendlier protocols.
  • Limitations: Requires multi-step synthesis and purification for chloromethyl substitution.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Comments
Solvent Dichloromethane, dichloroethane, DMF Dichloromethane commonly used for chloromethylation and work-up
Temperature 0°C to reflux (40-80°C) Reaction temperature varies with method; chloromethylation often at 25-80°C
Reaction time 2 hours to 24 hours Dependent on reagents and scale
Catalyst/Agent Phosphoryl chloride, thionyl chloride, Lewis acids (FeCl3, Zn(OTf)2) POCl3 for cyclization and chlorination; Lewis acids for ring formation
Yield 50-85% Varies by method and purification steps

Example Experimental Procedure (Adapted from Literature)

Synthesis of 5-(Chloromethyl)-1,3-oxazole via POCl3 Cyclization:

  • Dissolve the β-ketoamide precursor in anhydrous dichloromethane.
  • Add 6 equivalents of phosphoryl chloride dropwise under nitrogen atmosphere.
  • Heat the reaction mixture at 80°C for 4-5 hours with stirring.
  • Remove excess POCl3 under reduced pressure.
  • Pour the residue onto crushed ice and neutralize with aqueous ammonia.
  • Stir for 2 hours, filter the precipitate, and wash with cold water.
  • Dry the solid to obtain 5-(chloromethyl)-1,3-oxazole as a white-beige powder.
  • Typical yield: ~66%.

Research Findings and Industrial Relevance

  • The use of phosphoryl chloride is well-established for preparing chloromethyl-substituted oxazoles due to its dual role in dehydration and chlorination, making the process cost-effective and scalable.
  • Dichloromethane serves as an ideal solvent for these reactions because of its inertness and ability to dissolve both organic substrates and reagents.
  • Recent studies have explored greener catalysts and milder conditions (e.g., Lewis acid catalysis) to improve yields and reduce environmental impact.
  • The chloromethyl group on the oxazole ring is a versatile handle for further functionalization, enabling the synthesis of sulfonamides, amides, and other heterocyclic derivatives with biological activity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
POCl3 Cyclization β-Ketoamide or α-acylaminoketone Phosphoryl chloride, 80°C, 4-5 h 60-70 Simple, scalable, no protecting groups Requires careful handling of POCl3
Halomethylation of 5-methyl-oxazole 5-Methyl-1,3-oxazole POCl3 or SOCl2, DCM, 25-80°C 50-75 Robust, industrially amenable Longer reaction times
Cycloisomerization + Halogenation Propargylic amides Iodine/K2CO3, DMF, 80°C + halogenation 60-80 Mild conditions, efficient Multi-step, purification needed

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 5-(substituted methyl)-1,3-oxazole derivatives.

    Oxidation: Formation of oxazole-2-carboxylic acid or oxazole-2-aldehyde.

    Reduction: Formation of 5-(chloromethyl)-2,3-dihydro-1,3-oxazole.

Scientific Research Applications

5-(chloromethyl)-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1,3-oxazole involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects such as enzyme inhibition or DNA modification . The oxazole ring itself can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

Dichloromethane vs. Other Chlorinated Solvents
Property Dichloromethane (DCM) Chloroform (CHCl3) Carbon Tetrachloride (CCl4)
Molecular Formula CH2Cl2 CHCl3 CCl4
Boiling Point (°C) 39.6 61.2 76.7
Density (g/cm³) 1.33 1.49 1.59
Toxicity Suspected carcinogen Toxic (hepatotoxic) Highly toxic (carcinogenic)
Primary Use Solvent in reactions Solvent, anesthetic Industrial solvent (phased out)

DCM is preferred over chloroform and CCl4 due to its lower toxicity and higher volatility, though all require careful handling .

5-(Chloromethyl)-1,3-Oxazole vs. Other Oxazole Derivatives
Compound Molecular Formula Substituent(s) Key Reactivity/Application
5-(Chloromethyl)-1,3-oxazole C4H4ClNO -CH2Cl at position 5 Nucleophilic substitution; drug intermediates
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole C10H7Cl2NO -CH2Cl and 4-Cl-C6H4 Enhanced electrophilicity for coupling reactions
5-(tert-Butyl)-2-(chloromethyl)oxazole C8H12ClNO -CH2Cl and -C(CH3)3 Steric hindrance modifies substitution kinetics
5-(Thiophen-3-yl)oxazole (tfox) C7H5NOS Thiophene at position 5 Halogen bonding in cocrystals for materials science

The chloromethyl group in 5-(chloromethyl)-1,3-oxazole facilitates functionalization, while substituents like aryl or bulky groups (e.g., tert-butyl) alter electronic and steric properties .

Dichloromethane :

  • Used as a solvent in hydroxyl protection (e.g., MOMCl protection in ), esterifications, and Grignard reactions .
  • Example: In the synthesis of phorbazole derivatives, DCM enables efficient mixing of reagents at room temperature .

5-(Chloromethyl)-1,3-Oxazole :

  • Serves as a precursor in cyclodehydration reactions to form oxazole-containing pharmaceuticals (e.g., MNK inhibitors in ).
  • Reacts with thiols or amines to form bioactive conjugates (e.g., cytotoxic quinazolinone-oxadiazole hybrids in ).

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
5-(Chloromethyl)-1,3-oxazole Not reported Soluble in DCM, THF Air-stable
Dichloromethane -96.7 Miscible with organics Light-sensitive
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole 120–122 () DCM, acetone Stable under inert conditions

Biological Activity

5-(Chloromethyl)-1,3-oxazole;dichloromethane is a compound characterized by its oxazole ring structure and a reactive chloromethyl group. Its molecular formula is C5H5ClNO\text{C}_5\text{H}_5\text{Cl}\text{N}\text{O} with a molecular weight of approximately 157.54 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

The presence of the chloromethyl group in 5-(chloromethyl)-1,3-oxazole enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial for its biological activity, leading to potential enzyme inhibition or DNA modification.

Antibacterial and Antifungal Properties

Research indicates that oxazole derivatives, including 5-(chloromethyl)-1,3-oxazole, exhibit significant antibacterial and antifungal activities. The mechanism often involves the disruption of cellular processes through covalent modification of target proteins or nucleic acids. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of 5-(chloromethyl)-1,3-oxazole has been explored in various studies. Its ability to interact with viral proteins may hinder viral replication. However, specific data on its efficacy against particular viruses remains limited and requires further investigation .

Anticancer Effects

The anticancer properties of 5-(chloromethyl)-1,3-oxazole are particularly noteworthy. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The induction of apoptosis is often mediated through the activation of caspases and alterations in cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntibacterialInhibition of bacterial growth through protein modification
AntifungalDisruption of fungal cell processes
AntiviralInteraction with viral proteins
AnticancerInduction of apoptosis via caspase activation

Case Study 1: Antitumor Activity

In a study evaluating various oxazole derivatives, 5-(chloromethyl)-1,3-oxazole was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be approximately 19.56 µM against HT-1080 fibrosarcoma cells. The compound's mechanism involved apoptosis induction as evidenced by increased caspase-3 activity and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 5-(chloromethyl)-1,3-oxazole against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL, indicating strong antibacterial and antifungal activity compared to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for 5-(chloromethyl)-1,3-oxazole derivatives, and how does dichloromethane contribute to these processes?

Methodological Answer: 5-(Chloromethyl)-1,3-oxazole derivatives are typically synthesized via van Leusen’s oxazole synthesis using aromatic aldehydes, TosMIC (p-toluenesulfonylmethyl isocyanide), and potassium carbonate in methanol . Dichloromethane (DCM) is often employed as a solvent in subsequent steps, such as cyclization or chlorination. For example, in the synthesis of 5-(chloromethyl)-3-(substituted phenyl)isoxazole, DCM facilitates the reaction of oxime intermediates with N-chlorosuccinimide (NCS) under mild conditions (room temperature, 4–5 hours) .

  • Key Steps :
    • Aldehyde + TosMIC → Oxazole core formation in methanol .
    • Chlorination using DCM as a solvent for efficient mixing and stability .

Q. Which spectroscopic and analytical techniques are critical for characterizing 5-(chloromethyl)-1,3-oxazole derivatives?

Methodological Answer: Characterization relies on:

  • 1H-NMR : To confirm substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Identification of C-Cl stretching (600–800 cm⁻¹) and oxazole ring vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 179.6 for 5-(3-chlorophenyl)oxazole) .
  • Elemental Analysis : Validates purity (>95%) .

Q. What role does dichloromethane play in optimizing reaction conditions for oxazole synthesis?

Methodological Answer: DCM acts as a polar aprotic solvent that enhances reaction homogeneity and stabilizes intermediates. In cyclization reactions, DCM’s low boiling point (40°C) allows easy removal under reduced pressure, minimizing side reactions . For example, in the chlorination of oxazole precursors, DCM’s inertness prevents unwanted hydrolysis of N-chlorosuccinimide .

Advanced Research Questions

Q. How can reaction yields be optimized for 5-(chloromethyl)-1,3-oxazole derivatives?

Methodological Answer:

  • Temperature Control : Reflux in methanol at 70°C for 3 hours maximizes oxazole ring formation .
  • Solvent Ratios : A 2:1 methanol/water mixture improves product precipitation .
  • Catalyst Use : Triethylamine in DCM accelerates chlorination by neutralizing HCl byproducts .
  • Data Contradiction : Higher NCS concentrations (>2 mmol) may reduce yields due to over-chlorination; optimal stoichiometry is 1:1 .

Q. How do electronic effects influence the reactivity of 5-(chloromethyl)-1,3-oxazole in halogen-bonding interactions?

Methodological Answer: The chloromethyl group’s electron-withdrawing nature enhances electrophilicity, enabling halogen bonding with electron-rich partners (e.g., iodoperfluorobenzenes). Computational studies (molecular electrostatic potential mapping) rank acceptor sites: pyridinyl > phenyl > thiophenyl . Example: Cocrystallization with 1,3,5-trifluoro-2,4,6-triiodobenzene in DCM yields stable complexes via I···N interactions .

Q. What stability challenges arise during storage of 5-(chloromethyl)-1,3-oxazole derivatives, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis : The chloromethyl group is prone to hydrolysis in humid conditions. Storage in anhydrous DCM or under nitrogen atmosphere extends stability .
  • Light Sensitivity : Derivatives with fluorophenyl substituents degrade under UV light; amber vials are recommended .

Q. How do structural modifications (e.g., fluorophenyl vs. methyl groups) alter biological activity?

Methodological Answer: Table 1: Comparative Bioactivity of Oxazole Derivatives

SubstituentTarget PathogenIC50 (µM)MechanismReference
5-(Chloromethyl)-2-(3-fluorophenyl)S. aureus12.5Cell wall synthesis inhibition
5-(Chloromethyl)-4-methylC. albicans18.2Ergosterol biosynthesis disruption
Fluorophenyl groups enhance lipophilicity and membrane penetration, while methyl groups improve metabolic stability .

Q. What computational methods predict the binding affinity of 5-(chloromethyl)-1,3-oxazole derivatives to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates interactions with enzymes (e.g., PLK-1 in cancer studies) .
  • DFT Calculations : Assess electrostatic potentials to prioritize halogen-bonding sites .
  • MD Simulations : Evaluate stability of ligand-receptor complexes in aqueous/DCM environments .

Q. How do solvent polarity and choice (e.g., DCM vs. acetonitrile) affect reaction kinetics in oxazole functionalization?

Methodological Answer:

  • Polarity Impact : DCM’s low polarity (ε = 8.9) favors SN2 mechanisms in nucleophilic substitutions, while acetonitrile (ε = 37.5) stabilizes carbocation intermediates in SN1 reactions .
  • Case Study : Chlorination in DCM achieves 86% yield vs. 72% in acetonitrile due to reduced solvation of NCS .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Methodological Answer:

  • Limitations : Low yields (<65%) in multi-step syntheses; regioselectivity issues in halogenation .
  • Solutions :
    • Microwave-assisted synthesis reduces reaction time (30 minutes vs. 5 hours) .
    • Flow chemistry improves regioselectivity via precise temperature control .

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